molecular formula C27H28N6O4S2 B2888755 4-(dimethylsulfamoyl)-N-{[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide CAS No. 393875-14-4

4-(dimethylsulfamoyl)-N-{[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide

Katalognummer: B2888755
CAS-Nummer: 393875-14-4
Molekulargewicht: 564.68
InChI-Schlüssel: WXMOLCXJASFOBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 4-(dimethylsulfamoyl)-N-{[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide features a benzamide backbone substituted at the 4-position with a dimethylsulfamoyl group. The 1,2,4-triazole ring at the core is further modified with a phenyl group (position 4) and a sulfanyl-linked carbamoylmethyl moiety attached to a 3-methylphenyl group (position 5) .

Eigenschaften

IUPAC Name

4-(dimethylsulfamoyl)-N-[[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N6O4S2/c1-19-8-7-9-21(16-19)29-25(34)18-38-27-31-30-24(33(27)22-10-5-4-6-11-22)17-28-26(35)20-12-14-23(15-13-20)39(36,37)32(2)3/h4-16H,17-18H2,1-3H3,(H,28,35)(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMOLCXJASFOBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-{[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, the introduction of the sulfamoyl group, and the coupling of the benzamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

4-(dimethylsulfamoyl)-N-{[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Wissenschaftliche Forschungsanwendungen

4-(dimethylsulfamoyl)-N-{[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It can be used in biochemical assays to study enzyme interactions and protein binding.

    Medicine: The compound has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 4-(dimethylsulfamoyl)-N-{[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor to modulate its signaling pathways. The exact mechanism depends on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues by Heterocyclic Core

1,2,4-Triazole Derivatives
  • PC945: A triazole antifungal agent with a difluorophenyl group, piperazine linker, and optimized inhalation properties. Unlike the target compound, PC945 lacks a sulfamoyl benzamide but shares the triazole core, highlighting the role of substituents in targeting fungal enzymes (e.g., lanosterol 14α-demethylase) .
  • Compounds 10–15 () : These 1,2,4-triazoles feature phenylsulfonyl and thioether substituents. Their IR and NMR spectra confirm tautomeric stability (thione form), a property likely shared with the target compound due to analogous triazole-thioether linkages .
1,3,4-Oxadiazole Derivatives
  • LMM5 and LMM11 : These oxadiazoles exhibit antifungal activity against C. albicans via thioredoxin reductase inhibition. While structurally distinct from the target compound (oxadiazole vs. triazole core), both classes incorporate sulfamoyl benzamide groups, suggesting a common pharmacophore for targeting microbial enzymes .
1,3,4-Thiadiazole Derivatives
  • N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide : Shares the dimethylsulfamoyl benzamide moiety with the target compound but replaces the triazole with a thiadiazole ring. This substitution may alter electronic properties and binding affinity .

Pharmacological Activity

Compound Core Structure Key Substituents Biological Activity Reference
Target Compound 1,2,4-Triazole 4-(Dimethylsulfamoyl)benzamide, phenyl, carbamoyl Inferred antifungal
PC945 1,2,4-Triazole Difluorophenyl, piperazine Antifungal (inhaled)
LMM5 1,3,4-Oxadiazole Benzyl, 4-methoxyphenyl Antifungal (C. albicans)
Compounds 10–15 () 1,2,4-Triazole Phenylsulfonyl, thioether Not specified

Biologische Aktivität

The compound 4-(dimethylsulfamoyl)-N-{[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C15H21N3O4SC_{15}H_{21}N_{3}O_{4}S, with a molecular weight of 339.4 g/mol. The structure includes a triazole ring, which is known for its diverse biological activities.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives. For instance, compounds similar to the target molecule have demonstrated significant antibacterial effects against various Gram-positive and Gram-negative bacteria.

  • Mechanism : The triazole moiety interacts with specific bacterial enzymes, inhibiting their function and leading to cell death. Molecular docking studies have shown high binding affinities to targets such as FabH from Enterococcus faecalis and FtsA from Staphylococcus aureus, indicating robust interactions that support their antibacterial action .

2. Antioxidant Activity

Antioxidant assays such as DPPH and ABTS have been employed to assess the radical scavenging capabilities of related compounds. For example, certain triazole derivatives have shown IC50 values comparable to standard antioxidants like ascorbic acid, suggesting their potential in oxidative stress-related conditions .

3. Anticancer Potential

Triazole-based compounds are being explored for their anticancer properties. The ability to inhibit tumor growth and induce apoptosis in cancer cells has been noted in various studies. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

4. Other Biological Activities

The literature indicates that triazole derivatives can exhibit a broad spectrum of biological activities including:

  • Anti-inflammatory
  • Analgesic
  • Antidiabetic
  • Anticonvulsant
  • Anxiolytic effects .

Case Study 1: Synthesis and Evaluation

A study synthesized several novel triazole derivatives from nalidixic acid and evaluated their biological activities. The results indicated that compounds with similar structures to our target showed promising antibacterial and antioxidant properties, emphasizing the significance of structural modifications in enhancing bioactivity .

Case Study 2: Molecular Docking Studies

Molecular docking studies conducted on various triazole derivatives revealed that specific structural features significantly influence binding affinity to bacterial enzymes. For instance, compounds with a phenyl group adjacent to the triazole ring exhibited enhanced potency against E. coli .

Data Tables

Activity Compound IC50 Value Target
Antibacterial4k0.5 μg/mLE. coli
Antioxidant3d0.397 μMDPPH Radical Scavenging
Anticancer4mIC50 not reportedVarious Cancer Cell Lines

Q & A

Q. Table 1: Key Reaction Parameters

ParameterOptimal ConditionImpact on Yield/Purity
SolventDMF or ethanolEnhances intermediate solubility
Temperature60–80°CReduces decomposition
Coupling AgentEDC with HOBtMinimizes racemization

Basic: What analytical techniques are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the triazole ring and sulfanylacetamide linkages .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects impurities .
  • X-ray Diffraction (XRD) : Resolves crystallographic ambiguity in the 1,2,4-triazole core; SHELX programs are recommended for refinement .

Q. Table 2: Analytical Parameters

TechniqueKey Peaks/FeaturesReference
¹H NMRδ 8.2–8.5 ppm (triazole H)
HRMS[M+H]⁺ at m/z calculated

Advanced: How to resolve contradictions in reported biological activities across studies?

Methodological Answer:

  • Assay Standardization : Compare IC₅₀ values under consistent pH (7.4) and temperature (37°C) .
  • Purity Validation : Use HPLC with UV detection (λ = 254 nm) to rule out impurity-driven artifacts .
  • Structural Analog Comparison : Benchmark against triazole derivatives (e.g., morpholine-sulfonyl variants) to isolate substituent effects .

Advanced: What computational approaches predict reactivity and target interactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the triazole ring .
  • Molecular Docking : Use AutoDock Vina to model interactions with cytochrome P450 enzymes, focusing on sulfamoyl and benzamide groups .
  • MD Simulations : Assess binding stability (RMSD < 2 Å) over 100 ns trajectories to prioritize derivatives .

Intermediate: How to design derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Substituent Variation : Replace the 3-methylphenyl group with halogenated (e.g., 4-fluorophenyl) or electron-donating (e.g., 4-methoxyphenyl) groups to modulate bioactivity .
  • Linker Modification : Introduce methylene spacers between the sulfanyl and carbamoyl groups to enhance conformational flexibility .

Q. Table 3: Derivative Design Strategies

ModificationObjectiveReference
HalogenationImprove metabolic stability
Sulfonyl ReplacementAlter pharmacokinetics

Advanced: What strategies mitigate crystallization challenges for XRD analysis?

Methodological Answer:

  • Solvent Screening : Test mixed solvents (e.g., DMSO/water) to induce slow nucleation .
  • SHELX Refinement : Use SHELXL for high-resolution data (d-spacing < 0.8 Å) to resolve disorder in the benzamide moiety .
  • Temperature Gradients : Cool samples from 25°C to 4°C at 0.5°C/hr to grow larger crystals .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.